![molecular formula C10H10BrClO3 B3212233 Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate CAS No. 109803-49-8](/img/structure/B3212233.png)
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate
Overview
Description
“Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate” is likely a complex organic compound. It seems to contain functional groups such as ester, bromomethyl, chloro, and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like “Methyl 2-Bromomethylbenzoate” are used in neurology research and as analytical standards . Synthesis of various bromomethyl compounds has been reported .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For example, “Methyl 2-bromomethyl benzoate” has a molecular formula of C9H9BrO2 .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, bromomethyl compounds can participate in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, “Methyl 2-(Bromomethyl)-3-nitrobenzoate” is a white to light yellow powder to crystal .Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of a reactive bromomethyl group . This interaction could lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential use in suzuki–miyaura cross-coupling reactions, it could play a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-3-6(5-11)7(4-8(9)12)10(13)15-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESYIEDDICFDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-chloro-4-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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